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molecular formula C15H12O B8765884 Anthracen-1-ylmethanol CAS No. 154397-44-1

Anthracen-1-ylmethanol

Cat. No. B8765884
M. Wt: 208.25 g/mol
InChI Key: XCCCHWWMLSAIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04803221

Procedure details

To a 500 mL 2-neck flask equipped with condenser, addition funnel with N2 inlet and stirring bar was added 1-anthracenecarboxylic acid (15B, 6.88 g, 31 mmol) and dry THF (250 mL). To the addition funnel, was added a 1M solution of BH3 in THF (Aldrich, 50 mL, 50 mmol) via cannula. The BH3 solution was added over 1 h and the solution stirred overnight at RT. CH3OH was then added until H2 evolution ceased. H2O (5 mL) and then 1N HCl (5 mL) was added to the flask. The solvents were removed and then PhCH3 (100 mL) added to the flask. The PhCH3 was then also removed. The resulting solid was recrystallized from EtOAc/hexane to give 4.3 g (67%) of (1-anthracenyl)-methanol mp 124°-125°, (C, H), (lit. 124°-125°, S. Akiyama et al., Bull. Chem. Soc. Jap. 35 (1962)).
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:15](O)=[O:16])[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C1COCC1.CO.Cl>O>[C:1]1([CH2:15][OH:16])[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL 2-neck flask equipped with condenser, addition funnel with N2 inlet
ADDITION
Type
ADDITION
Details
The BH3 solution was added over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
ADDITION
Type
ADDITION
Details
PhCH3 (100 mL) added to the flask
CUSTOM
Type
CUSTOM
Details
The PhCH3 was then also removed
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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